
1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea, also known as HPPMEU, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising biological activities.
Applications De Recherche Scientifique
Anion Tuning in Hydrogel Formation
Urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have been studied for their ability to form hydrogels in various acidic conditions. The rheology and morphology of these gels, which are significant for materials science and engineering applications, can be tuned by the identity of the anion present. This property allows for the customization of gels for specific applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
In Vitro Inhibition for Anti-Cancer Applications
Symmetrical N,N'-diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor, impacting cancer cell proliferation. These compounds demonstrate the potential of urea derivatives in cancer treatment by reducing the abundance of certain protein complexes and inhibiting cancer cell growth. The study also highlights the optimization of these compounds to improve solubility while preserving biological activity, suggesting their potential as leads for developing target-specific anti-cancer agents (Denoyelle et al., 2012).
DNA Interaction Studies
Research on 1,3-bis(2-hydroxy-benzylidene)-urea and its derivatives has explored their interaction with DNA, providing insights into the binding mechanisms that could be fundamental in developing new therapeutic agents. These studies involve various techniques such as UV-vis absorption, fluorescence emission, and circular dichroism spectroscopy, contributing to our understanding of how these compounds can be tailored for specific interactions with biological molecules (Ajloo et al., 2015).
Propriétés
IUPAC Name |
1-(5-hydroxy-3-phenylpentyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-20-12-10-17-15(19)16-9-7-14(8-11-18)13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCCBGWAHFTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC(CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

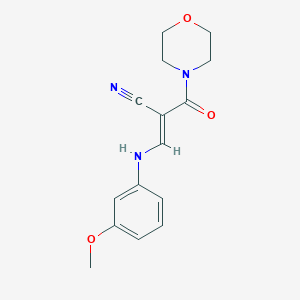
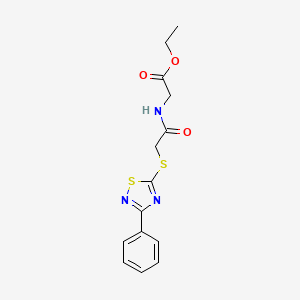

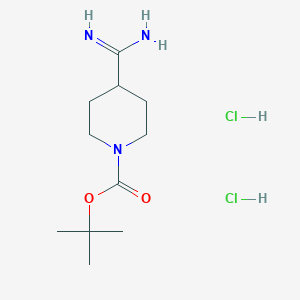
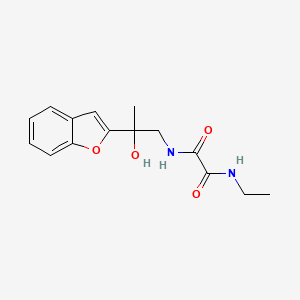

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
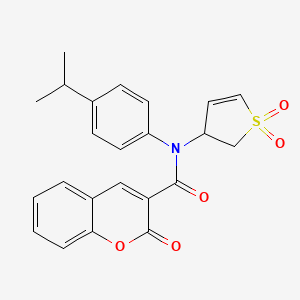
methanone](/img/structure/B2529417.png)
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)